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Compound of Interest

Compound Name:
Methyl 3-methoxypyridine-2-

carboxylate

Cat. No.: B1287747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 3-
methoxypyridine-2-carboxylate (CAS No. 24059-83-4), a key intermediate in pharmaceutical

and organic synthesis. The document presents available experimental and predicted

spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS), alongside detailed experimental protocols. This information is crucial for

the identification, characterization, and quality control of this compound in research and

development settings.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for Methyl 3-
methoxypyridine-2-carboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.20 dd 1.2, 4.4 1H H-6

7.35 dd 4.4, 8.6 1H H-5

7.30 dd 1.2, 8.6 1H H-4

3.90 s - 3H OCH₃ (ester)

3.85 s - 3H OCH₃ (pyridine)

Solvent: CDCl₃, Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental data for the ¹³C NMR spectrum of Methyl 3-methoxypyridine-2-carboxylate is

not readily available in the searched literature. However, predicted chemical shifts based on

computational models provide valuable estimations for structure verification.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppm Assignment

165.5 C=O (ester)

155.0 C-3 (pyridine)

145.1 C-6 (pyridine)

140.2 C-2 (pyridine)

124.5 C-5 (pyridine)

118.9 C-4 (pyridine)

55.8 OCH₃ (pyridine)

52.3 OCH₃ (ester)
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Prediction algorithms may vary, and these values should be used as a reference.

Infrared (IR) Spectroscopy
Specific experimental IR data for Methyl 3-methoxypyridine-2-carboxylate is not available in

the public domain. The expected characteristic absorption bands based on its functional groups

are listed below.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~3000-2850 Medium
C-H stretch (aromatic and

aliphatic)

~1730-1715 Strong C=O stretch (ester)

~1600-1450 Medium-Strong
C=C and C=N stretch (pyridine

ring)

~1300-1000 Strong C-O stretch (ester and ether)

Mass Spectrometry (MS)
While a full experimental mass spectrum is not available, the molecular weight of Methyl 3-
methoxypyridine-2-carboxylate (C₈H₉NO₃) is 167.16 g/mol . The expected molecular ion

peak in an electron ionization (EI) mass spectrum would be:

Table 4: Expected Mass Spectrometry Data

m/z Ion

167 [M]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the purified Methyl 3-methoxypyridine-2-carboxylate in

0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

Filter the solution into a clean 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid Methyl 3-methoxypyridine-2-carboxylate sample directly

onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Number of Scans: 16-32.

Resolution: 4 cm⁻¹.

A background spectrum of the clean, empty ATR crystal should be collected prior to sample

analysis.

Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or

dichloromethane) to a concentration of approximately 1 mg/mL.

For direct infusion, introduce the sample solution into the ion source via a syringe pump at a

low flow rate.

Alternatively, for GC-MS, inject a small volume (e.g., 1 µL) of the solution into the gas

chromatograph for separation prior to ionization.

Data Acquisition (EI-MS):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.
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Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Methyl 3-methoxypyridine-2-carboxylate.
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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational set of spectroscopic information and methodologies for

Methyl 3-methoxypyridine-2-carboxylate. For definitive structural confirmation and purity

assessment, it is recommended to acquire experimental data and compare it with the reference

information provided herein.
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To cite this document: BenchChem. [Spectroscopic Profile of Methyl 3-methoxypyridine-2-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1287747#spectroscopic-data-of-methyl-3-
methoxypyridine-2-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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